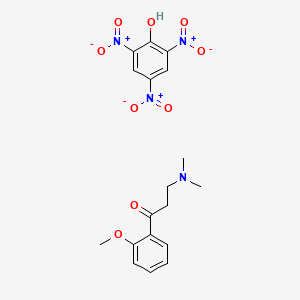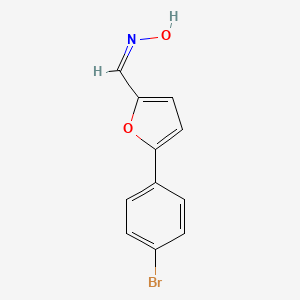
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime is an organic compound that features a furan ring substituted with a 4-bromo-phenyl group and an oxime functional group at the 2-carbaldehyde position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime typically involves the following steps:
Formation of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-phenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime depends on its specific application. In general, the oxime group can interact with various molecular targets through hydrogen bonding or coordination with metal ions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chloro-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methyl-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it distinct from its chloro and methyl counterparts.
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
(NZ)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7- |
Clé InChI |
YYEWUCQKHVBSBC-QPEQYQDCSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)
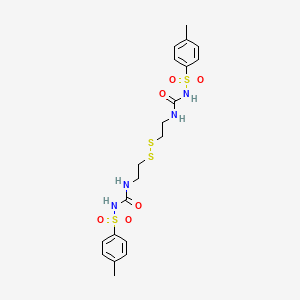



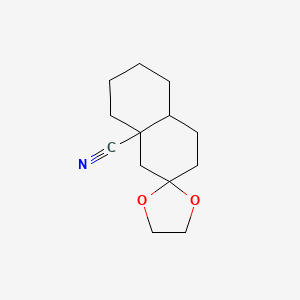

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)
![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)
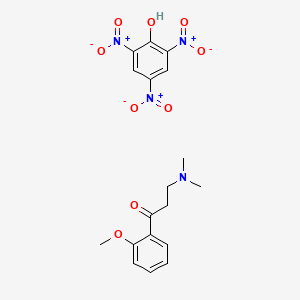
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
